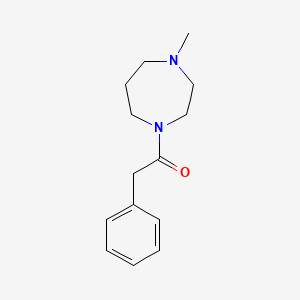![molecular formula C14H13N3O3 B5958872 4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol](/img/structure/B5958872.png)
4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol is an organic compound characterized by the presence of a phenol group, a nitroaniline moiety, and a carbonimidoyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol typically involves the following steps:
Nitration of Aniline: The starting material, aniline, undergoes nitration to form 3-nitroaniline.
Formation of Carbonimidoyl Intermediate: The 3-nitroaniline is then reacted with an appropriate carbonimidoyl chloride under basic conditions to form the carbonimidoyl intermediate.
Coupling with Phenol: The final step involves coupling the carbonimidoyl intermediate with phenol in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Halogenated phenols, nitrophenols, and sulfonated phenols.
Applications De Recherche Scientifique
4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-nitroaniline: Similar in structure but lacks the phenol group.
3-Nitro-4-methylaniline: Another nitroaniline derivative with a different substitution pattern.
Uniqueness
4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol is unique due to the presence of both a phenol group and a carbonimidoyl linkage, which confer distinct chemical properties and reactivity compared to other nitroaniline derivatives .
Propriétés
IUPAC Name |
4-[(E)-C-methyl-N-(3-nitroanilino)carbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10(11-5-7-14(18)8-6-11)15-16-12-3-2-4-13(9-12)17(19)20/h2-9,16,18H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAGPKOKOOCLPU-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5958794.png)
![N-[4-(furan-2-yl)butan-2-yl]-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-amine](/img/structure/B5958806.png)
![5-{[2-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-(4-methoxyphenyl)isoxazole](/img/structure/B5958810.png)
![2-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}quinazolin-4(3H)-one](/img/structure/B5958815.png)
![2-[4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B5958821.png)

![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(3-hydroxy-3-phenylpyrrolidin-1-yl)ethanone](/img/structure/B5958834.png)

![2-[(diethylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5958853.png)
![1-benzyl-4-(3-{1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B5958860.png)
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]isonicotinamide](/img/structure/B5958867.png)


